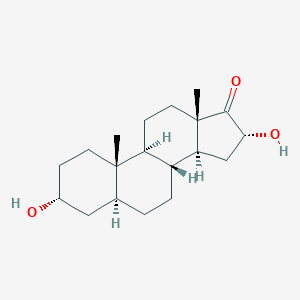

16|A-hydroxyandrosterone

Description

Contextualization within the Endogenous Steroid Metabolome

16α-Hydroxyandrosterone is an endogenous steroid, meaning it is produced within the body. It is a metabolite of androgens, specifically derived from dehydroepiandrosterone (B1670201) (DHEA) and androstenedione. ontosight.ai As a component of the human steroid metabolome, the comprehensive collection of all steroids and their metabolites, 16α-hydroxyandrosterone plays a role in the complex network of steroid biosynthesis and metabolism. nih.govnih.gov

The steroid metabolome is crucial for understanding various physiological and pathological states, as the levels of different steroid metabolites can serve as biomarkers for hormonal disorders. nih.govlcms.cz The analysis of the steroid metabolome, often through techniques like gas chromatography-mass spectrometry (GC-MS), allows for the identification and quantification of numerous steroid compounds, including 16α-hydroxyandrosterone, in biological samples such as urine. lcms.czresearchgate.netnih.gov This comprehensive profiling is essential for diagnosing and monitoring conditions related to adrenal steroid biosynthesis and metabolism. nih.govresearchgate.net

The presence and concentration of 16α-hydroxyandrosterone are influenced by the activity of various steroidogenic enzymes. nih.gov For instance, it is recognized as an impurity of androsterone (B159326), a weak androgenic steroid hormone that is a metabolite of testosterone (B1683101). chemicalbook.comcymitquimica.com Its formation is part of the broader metabolic pathways that process androgens. In some clinical contexts, such as in patients with 21-hydroxylase deficiency or certain forms of congenital adrenal hyperplasia, altered levels of 16α-hydroxydehydroepiandrosterone (a precursor) have been observed. nih.govsemanticscholar.org

Overview of Hydroxylated Steroid Metabolites

Hydroxylated steroids are a major class of steroid metabolites characterized by the addition of one or more hydroxyl (-OH) groups to the steroid skeleton. researchgate.net This hydroxylation is a key phase 1 metabolic reaction, primarily catalyzed by cytochrome P450 (CYP) enzymes, that increases the water solubility of steroids, facilitating their excretion. nih.govresearchgate.net Hydroxylation can occur at various positions on the steroid molecule, leading to a wide diversity of metabolites with different biological activities. researchgate.netdshs-koeln.de

Common sites for hydroxylation include the C2, C4, C6, C7, C11, and C16 positions. wikipedia.orgresearchgate.netnih.gov For example, the hydroxylation of estradiol (B170435) at the C2 and C4 positions produces catechol estrogens, while 16α-hydroxylation leads to the formation of estriol. wikipedia.org Similarly, androgens and their precursors undergo hydroxylation at various positions, including the 16α-position, to form metabolites like 16α-hydroxyandrosterone. wada-ama.orguu.nl

The specific hydroxylated metabolites produced depend on the substrate steroid, the tissue, and the specific CYP enzymes present. researchgate.netsav.sk For instance, CYP3A4 is a major enzyme in the liver responsible for the 6β-hydroxylation of many steroids, as well as the 16α-hydroxylation of estrogens and androgens. researchgate.net Other enzymes, like CYP1A1 and CYP1B1, are involved in the formation of catechol estrogens in extrahepatic tissues. researchgate.net The pattern of hydroxylated metabolites can provide valuable information about enzyme activity and metabolic pathways in both health and disease. nih.gov

Significance of 16α-Position Hydroxylation in Steroid Pathways

Hydroxylation at the 16α-position is a significant metabolic step in steroid biochemistry, particularly during pregnancy. sav.sk The fetal liver is a primary site of 16α-hydroxylation, where enzymes like CYP3A7 catalyze the conversion of DHEA-S to 16α-hydroxy-DHEA-S. europa.eu This metabolite is then transported to the placenta, where it is converted to estriol, the main estrogen of pregnancy. sav.skeuropa.eu Therefore, 16α-hydroxylation is a critical component of the feto-placental unit's endocrine activity. europa.eumdpi.com

In adults, 16α-hydroxylation also occurs in the liver and other tissues, mediated by enzymes such as CYP3A4. researchgate.netsav.sk This pathway contributes to the metabolism of various androgens and estrogens. researchgate.net While primarily a route for steroid inactivation and excretion, 16α-hydroxylated metabolites can also possess biological activity. For example, 16α-hydroxyestrone has been shown to bind to the estrogen receptor. wikipedia.org

The level of 16α-hydroxylation can be altered in certain pathological conditions. Increased levels of 16α-hydroxylated estrogens have been associated with an elevated risk for certain cancers and autoimmune diseases. sav.skresearchgate.net The study of 16α-hydroxylated metabolites, including 16α-hydroxyandrosterone, is therefore an area of active research to understand their precise physiological and pathological roles. europa.euresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,5S,8R,9S,10S,13S,14S,16R)-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h11-16,20-21H,3-10H2,1-2H3/t11-,12+,13+,14-,15-,16+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQYTKUIIJTNHH-LLIWRYSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CC(C4=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463147 | |

| Record name | 16|A-hydroxyandrosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14167-49-8 | |

| Record name | 16|A-hydroxyandrosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of 16α Hydroxyandrosterone

Precursor Steroids and Formation Routes

The formation of 16α-hydroxyandrosterone originates from primary adrenal and gonadal steroids, which undergo specific enzymatic reactions, primarily hydroxylation, to yield this metabolite.

Dehydroepiandrosterone (B1670201) (DHEA), one of the most abundant circulating steroids in humans, serves as a key precursor in the synthesis of 16α-hydroxyandrosterone. wikipedia.org The initial and rate-limiting step in this specific pathway is the introduction of a hydroxyl group at the 16α-position of the DHEA molecule. researchgate.netsav.sk This reaction is catalyzed by cytochrome P450 enzymes, primarily in the liver, converting DHEA into 16α-hydroxy-DHEA. researchgate.netcaymanchem.comnih.gov

During pregnancy, this pathway is particularly active in the fetal liver, where DHEA sulfate (B86663) (DHEAS) is hydroxylated to 16α-hydroxy-DHEAS. sav.sksav.sk This intermediate is then crucial for the placental synthesis of estriol, a major estrogen of pregnancy. sav.skwikipedia.org In adults, the 16α-hydroxylation of DHEA is a significant metabolic route. researchgate.netnih.gov Following its formation, 16α-hydroxy-DHEA can be further metabolized through pathways analogous to those of DHEA itself, involving enzymes such as 3β-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase, to ultimately form 16α-hydroxyandrosterone.

Androsterone (B159326) is an endogenous steroid hormone and a metabolite of testosterone (B1683101) and androstenedione. wikipedia.orgrupahealth.com The metabolic pathways leading to androsterone involve the action of several enzymes, including 5α-reductase, 3α-hydroxysteroid dehydrogenase, and 17β-hydroxysteroid dehydrogenase. wikipedia.org Androstenedione can be converted to 5α-androstanedione by 5α-reductase, which is then converted to androsterone by 3α-hydroxysteroid dehydrogenase. wikipedia.orgnih.gov

While androsterone itself is a downstream metabolite, the formation of 16α-hydroxyandrosterone occurs via the 16α-hydroxylation of earlier precursors in the androgen synthesis pathway, such as DHEA or androstenedione. Once 16α-hydroxy-DHEA or 16α-hydroxyandrostenedione is formed, it can enter the same metabolic cascade that produces androsterone from its non-hydroxylated counterparts. This involves the action of 5α-reductase on 16α-hydroxyandrostenedione, followed by the reduction of the 3-keto group by 3α-hydroxysteroid dehydrogenase to yield 16α-hydroxyandrosterone.

There are significant interactions between the metabolic pathways of androgens and progesterone, particularly concerning hydroxylation reactions. Certain cytochrome P450 enzymes exhibit substrate promiscuity and can act on multiple steroids. Notably, human cytochrome P450 17A1 (CYP17A1), which is essential for the synthesis of glucocorticoids and androgens, also displays progesterone 16α-hydroxylase activity. nih.govnih.gov This enzyme can convert progesterone into 16α-hydroxyprogesterone. nih.govnih.gov

This shared enzymatic capability implies a potential for competitive metabolism between progesterone and androgen precursors like pregnenolone and DHEA. High levels of progesterone could potentially compete for the active site of enzymes like CYP17A1, thereby influencing the rate of 16α-hydroxylation of other steroids. nih.gov This interaction highlights the integrated nature of steroid metabolism, where the flux through one pathway can modulate the activity of another.

Enzymatic Regulation of 16α-Hydroxylation

The synthesis of 16α-hydroxyandrosterone is tightly regulated by the expression and activity of specific enzymes, primarily from the cytochrome P450 superfamily, as well as other steroid-modifying enzymes that complete the biosynthetic pathway.

The critical step of 16α-hydroxylation of DHEA and other steroid precursors is predominantly carried out by specific members of the cytochrome P450 family. researchgate.netsav.sk

CYP3A Subfamily : In the adult human liver, CYP3A4 is a major enzyme responsible for the 16α-hydroxylation of DHEA. caymanchem.comdrugbank.com The closely related isoform, CYP3A5, also contributes to this metabolic reaction. drugbank.com During fetal development, CYP3A7 is the primary enzyme responsible for 16α-hydroxylating DHEA and its sulfate, a key step in fetal estrogen synthesis. researchgate.netcaymanchem.com

CYP17A1 : As mentioned, CYP17A1 (17α-hydroxylase/17,20-lyase) is a crucial steroidogenic enzyme that, in humans, exhibits a secondary function as a 16α-hydroxylase, particularly with progesterone as a substrate. nih.govnih.govnih.gov This dual activity is a key point of interaction between different steroid pathways.

Other CYPs : Research has identified other P450 enzymes with the ability to perform 16α-hydroxylation. For instance, CYP2C11 in the male rat liver is involved in the 16α-hydroxylation of steroids. nih.gov A bacterial P450, CYP154C3 from Streptomyces griseus, has been characterized as a highly specific steroid 16α-hydroxylase, acting on a variety of steroids including DHEA, progesterone, and androstenedione. nih.gov

Table 1: Key Cytochrome P450 Enzymes in 16α-Hydroxylation

| Enzyme | Primary Location | Key Substrates for 16α-Hydroxylation | Significance |

|---|---|---|---|

| CYP3A4 | Adult Liver | DHEA, Estrone, Estradiol (B170435) | Major enzyme for DHEA 16α-hydroxylation in adults. caymanchem.comdrugbank.com |

| CYP3A5 | Adult Liver | DHEA | Contributes to DHEA 16α-hydroxylation. drugbank.com |

| CYP3A7 | Fetal Liver | DHEA, DHEAS | Primary enzyme for 16α-hydroxylation in the fetus, crucial for estriol synthesis. researchgate.netcaymanchem.com |

| CYP17A1 | Adrenals, Gonads | Progesterone | Exhibits secondary 16α-hydroxylase activity, indicating pathway interaction. nih.govnih.gov |

| CYP154C3 | S. griseus | DHEA, Progesterone, Testosterone | Bacterial enzyme with high specificity for steroid 16α-hydroxylation. nih.gov |

Following the initial 16α-hydroxylation by CYP enzymes, a series of other steroid-modifying enzymes are required to convert the hydroxylated intermediates into the final product, 16α-hydroxyandrosterone. These enzymes belong to the hydroxysteroid dehydrogenase (HSD) and aldo-keto reductase (AKR) superfamilies. nih.govnih.gov

3β-Hydroxysteroid Dehydrogenase (3β-HSD) : This enzyme is essential for converting Δ5-3β-hydroxysteroids into Δ4-3-ketosteroids. It oxidizes the 3β-hydroxyl group of 16α-hydroxy-DHEA to form 16α-hydroxyandrostenedione. nih.gov

5α-Reductase (SRD5A) : This enzyme reduces the double bond between carbons 4 and 5 of 16α-hydroxyandrostenedione to produce 16α-hydroxy-5α-androstanedione.

3α-Hydroxysteroid Dehydrogenase (3α-HSD/AKR1C) : This enzyme, typically a member of the aldo-keto reductase family (e.g., AKR1C2 or AKR1C4), catalyzes the final step by reducing the 3-keto group of 16α-hydroxy-5α-androstanedione to a 3α-hydroxyl group, yielding 16α-hydroxyandrosterone. nih.govnih.gov

17β-Hydroxysteroid Dehydrogenase (17β-HSD) : These enzymes interconvert steroids with a 17-hydroxyl group and those with a 17-keto group. They are active throughout the androgen synthesis pathway and would act on 16α-hydroxylated substrates as well. nih.gov

Table 2: Other Key Enzymes in the Biosynthesis of 16α-Hydroxyandrosterone

| Enzyme Family | Specific Enzyme Example | Function in Pathway |

|---|---|---|

| Hydroxysteroid Dehydrogenases | 3β-HSD | Converts 16α-hydroxy-DHEA to 16α-hydroxyandrostenedione. nih.gov |

| Reductases | 5α-Reductase (SRD5A) | Reduces the C4-C5 double bond of 16α-hydroxyandrostenedione. |

| Aldo-Keto Reductases | 3α-HSD (e.g., AKR1C2) | Reduces the 3-keto group to form the final 16α-hydroxyandrosterone. nih.gov |

| Hydroxysteroid Dehydrogenases | 17β-HSD | Interconverts 17-keto and 17β-hydroxy steroids throughout the pathway. nih.gov |

Cofactor Dependencies and Allosteric Regulation of Hydroxylase Activity

The biosynthesis of 16α-hydroxyandrosterone involves the enzymatic hydroxylation of an androgen precursor, such as androsterone or dehydroepiandrosterone (DHEA). This reaction is catalyzed by a specific type of enzyme known as a steroid 16α-hydroxylase.

Enzyme System and Cofactor Requirements: The primary enzymes responsible for steroid 16α-hydroxylation belong to the Cytochrome P450 (CYP) superfamily. Specifically, evidence points to CYP17A1 (also known as 17α-hydroxylase/17,20-lyase) as possessing 16α-hydroxylase activity towards androgens and their precursors. This enzyme is located in the endoplasmic reticulum.

For catalytic activity, these P450 enzymes are dependent on a precise set of cofactors to facilitate the monooxygenase reaction. The hydroxylation of the steroid substrate requires the presence of molecular oxygen (O₂) and reducing equivalents, which are provided by NADPH. The transfer of electrons from NADPH to the CYP enzyme is not direct but is mediated by a crucial partner enzyme: NADPH-cytochrome P450 reductase (POR) . glowm.comhmdb.caoup.com In some contexts, the activity of CYP17A1 can also be modulated by another cofactor, cytochrome b5.

Allosteric Regulation: Allosteric regulation is a mechanism where the binding of an effector molecule to a site other than the enzyme's active site modulates its catalytic activity. physicianslab.com Many Cytochrome P450 enzymes exhibit complex kinetic behaviors, including cooperativity and allosteric regulation, which can be triggered by substrates (homotropic cooperativity) or other effector molecules (heterotropic cooperativity). nih.gov These interactions can induce conformational changes in the enzyme, altering its substrate affinity and/or catalytic rate. physicianslab.comnih.gov

However, while the general principles of allosteric regulation for CYP enzymes like CYP3A4 are well-studied, specific allosteric mechanisms governing the 16α-hydroxylase activity of CYP17A1 or other steroid 16α-hydroxylases are not extensively documented in current scientific literature. The regulation of steroidogenic pathways is highly complex, involving transcriptional control of enzyme expression and substrate availability in addition to direct enzymatic modulation.

Downstream Metabolic Transformations of 16α-Hydroxyandrosterone

Once formed, 16α-hydroxyandrosterone undergoes further metabolic processing, primarily through conjugation pathways, which increase its water solubility and facilitate its excretion from the body.

Conjugation Pathways

Conjugation involves the attachment of a polar molecule to the steroid, a critical step in the detoxification and elimination of steroid hormones and their metabolites. The hydroxyl groups at the C3 and C16 positions of 16α-hydroxyandrosterone are the primary sites for these reactions.

Glucuronidation is a major conjugation pathway for steroids. This reaction is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, which transfer glucuronic acid from the high-energy donor molecule, UDP-glucuronic acid (UDPGA), to the steroid.

While direct studies on 16α-hydroxyandrosterone are limited, extensive research on the structurally analogous compound 16α-hydroxyestrone provides significant insight. These studies reveal that different UGT isoforms target specific hydroxyl groups on the steroid nucleus.

UGT2B7 has been identified as the key enzyme responsible for catalyzing glucuronidation at the 16α-hydroxyl position. nih.gov

The hydroxyl group at the C3 position is a target for other UGTs, such as UGT1A10 . nih.gov

The UGT2B family of enzymes, including UGT2B7, UGT2B15, and UGT2B17, are well-established as the primary enzymes for the glucuronidation of androgens. rupahealth.comresearchgate.net It is therefore highly probable that UGT2B7 is the principal enzyme involved in the glucuronidation of 16α-hydroxyandrosterone at the C16 position, forming 16α-hydroxyandrosterone-16-glucuronide.

| Enzyme Family | Specific Enzyme (Probable) | Function | Target Site on 16α-hydroxyandrosterone |

|---|---|---|---|

| UDP-glucuronosyltransferase (UGT) | UGT2B7 | Transfers glucuronic acid to the steroid | 16α-hydroxyl group |

| UDP-glucuronosyltransferase (UGT) | UGT1A10 / other UGT2B family members | Transfers glucuronic acid to the steroid | 3-hydroxyl group |

Sulfation is another important conjugation pathway for steroids, catalyzed by sulfotransferase (SULT) enzymes. These cytosolic enzymes transfer a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the steroid's hydroxyl group.

The enzyme primarily responsible for the sulfation of DHEA and other C19 androgens is SULT2A1 . This enzyme is highly expressed in the adrenal glands and liver. Given its substrate preference for androgens, SULT2A1 is the key enzyme implicated in the sulfation of 16α-hydroxyandrosterone, producing 16α-hydroxyandrosterone sulfate. The activity of SULT2A1 is dependent on the availability of the PAPS cofactor, which is synthesized by PAPS synthase (PAPSS). hmdb.ca

| Enzyme Family | Specific Enzyme | Function | Cofactor | Target Site on 16α-hydroxyandrosterone |

|---|---|---|---|---|

| Sulfotransferase (SULT) | SULT2A1 | Transfers a sulfonate group to the steroid | PAPS (3'-phosphoadenosine-5'-phosphosulfate) | 3-hydroxyl and/or 16α-hydroxyl group |

Further Catabolic Products and Their Formation Pathways

Beyond conjugation, further catabolism of 16α-hydroxyandrosterone appears to be limited. The primary metabolic fate is conversion into conjugated forms for excretion. However, urinary steroid metabolome analysis has identified related compounds that suggest at least one additional enzymatic transformation.

Studies have detected 5-androstene-3β,16α,17β-triol in urine, often measured alongside 16α-hydroxy-DHEA. nih.gov The formation of this triol from a precursor like 16α-hydroxyandrosterone would involve the reduction of the 17-keto group to a 17β-hydroxyl group. This reaction is typically catalyzed by members of the 17β-hydroxysteroid dehydrogenase (HSD17B) enzyme family. These enzymes are crucial in modulating the biological activity of androgens and estrogens by interconverting potent 17β-hydroxy forms with their less active 17-keto counterparts.

The identification of this triol metabolite suggests that 16α-hydroxyandrosterone can serve as a substrate for a 17β-HSD, leading to the formation of a more reduced steroid product prior to its eventual conjugation and excretion. Other catabolic pathways, such as further oxidation or cleavage of the steroid ring structure, are not well-documented for this specific compound.

Analytical Methodologies for 16α Hydroxyandrosterone Quantification

Sample Preparation Techniques for Biological Matrices

Effective sample preparation is a critical initial step to isolate 16α-hydroxyandrosterone from complex biological matrices such as urine and plasma, remove interfering substances, and concentrate the analyte before instrumental analysis.

Microextraction by Packed Sorbent (MEPS)

Microextraction by Packed Sorbent (MEPS) is a miniaturized version of solid-phase extraction (SPE) that integrates the sorbent bed directly into a syringe. nih.gov This technique is known for its speed, reduced sample and solvent volumes, and the potential for automation. nih.gov For the analysis of steroids in biological fluids like urine, C18 is a commonly used sorbent due to its effectiveness in retaining and concentrating these compounds. researchgate.net

The MEPS procedure for steroid analysis typically involves the following steps:

Sorbent Conditioning: The packed sorbent is conditioned, usually with methanol (B129727) followed by water, to activate the stationary phase.

Sample Loading: A small volume of the biological sample (e.g., 500 µL of urine) is drawn through the sorbent. researchgate.net The analytes, including 16α-hydroxyandrosterone, are retained on the sorbent.

Washing: The sorbent is washed with a solution (e.g., water) to remove hydrophilic interferences.

Elution: The retained steroids are eluted with a small volume of an organic solvent, which can then be directly injected into a chromatographic system.

The C18 sorbent is a popular choice for the extraction of a wide range of compounds, and its suitability for steroid analysis has been demonstrated. nih.govresearchgate.net

Solid Phase Microextraction (SPME)

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that utilizes a coated fiber to extract analytes from a sample matrix. nih.gov The fiber can be exposed to the headspace above the sample or directly immersed in a liquid sample. agilent.com For steroid analysis, SPME offers a simple and efficient way to concentrate analytes prior to chromatographic analysis.

The selection of the fiber coating is a critical parameter in developing an SPME method. For steroid hormones, which are relatively nonpolar, coatings such as polydimethylsiloxane/divinylbenzene (PDMS/DVB) are often employed. sigmaaldrich.comfrontiersin.org A typical SPME procedure involves: nih.gov

Fiber Conditioning: The fiber is thermally cleaned in the gas chromatograph (GC) injector port to remove any contaminants.

Extraction: The fiber is exposed to the sample (or its headspace) for a defined period, during which the analytes partition onto the fiber coating.

Desorption: The fiber is then transferred to the heated injection port of the GC, where the analytes are thermally desorbed and transferred to the chromatographic column.

Studies on the extraction of various steroids from urine have shown that thin-film SPME (TF-SPME) with sorbents like polystyrene divinylbenzene (PS-DVB) can provide high extraction efficiency and recovery. nih.govfrontiersin.org For a panel of eight steroid hormones, recoveries were reported to be in the range of 88.8% to 111.8%. nih.govfrontiersin.org

Multi-step Solid Phase Extraction (SPE) Procedures

Solid Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex matrices. nih.gov For steroid analysis in biological fluids, multi-step SPE procedures are often necessary to achieve a clean extract. nih.gov These procedures typically use C18 cartridges, which are effective for retaining non-polar compounds like steroids. nih.gov

A general multi-step SPE protocol for steroids from plasma or serum can be outlined as follows: nih.govcomparativephys.ca

| Step | Procedure | Purpose |

| 1. Cartridge Conditioning | The SPE cartridge (e.g., C18) is conditioned with an organic solvent (e.g., methanol) followed by water or a buffer. | To activate the sorbent and ensure reproducible retention. |

| 2. Sample Loading | The pre-treated biological sample (e.g., diluted plasma) is loaded onto the cartridge. | Analytes are retained on the sorbent while some matrix components pass through. |

| 3. Washing | The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences. A second wash with a non-polar solvent like hexane may be used to remove lipids. | To selectively remove interfering substances without eluting the analytes of interest. |

| 4. Elution | The retained steroids are eluted with a stronger organic solvent (e.g., methanol, ethyl acetate). | To recover the purified and concentrated analytes. |

| 5. Evaporation & Reconstitution | The eluate is often evaporated to dryness and then reconstituted in a smaller volume of a solvent compatible with the subsequent chromatographic analysis. | To further concentrate the sample and exchange the solvent. |

This multi-step approach ensures the removal of a wide range of interfering compounds, leading to cleaner extracts and more reliable quantification. nih.gov

Derivatization Strategies for Enhanced Chromatographic and Spectrometric Detection

For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is a crucial step for non-volatile and polar compounds like 16α-hydroxyandrosterone. researchgate.net Derivatization converts the analyte into a more volatile and thermally stable derivative, improving its chromatographic behavior and mass spectrometric fragmentation. fu-berlin.de

The most common derivatization method for steroids containing hydroxyl groups is trimethylsilylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. fu-berlin.denih.gov Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. sigmaaldrich.comdiva-portal.org

A typical derivatization procedure for steroids involves: nih.gov

Drying the Extract: The purified sample extract is evaporated to complete dryness, as the presence of water can interfere with the derivatization reaction.

Adding the Reagent: The derivatizing reagent (e.g., MSTFA, often with a catalyst like ammonium iodide and a reducing agent like dithioerythritol) is added to the dried extract. mdpi.comnih.gov

Incubation: The mixture is heated (e.g., at 60-90°C) for a specific time (e.g., 15-60 minutes) to ensure complete derivatization. diva-portal.orgnih.gov

Analysis: The derivatized sample is then directly injected into the GC-MS system.

The formation of TMS derivatives of steroids like androsterone (B159326) has been shown to significantly improve their detection by GC-MS. nih.govtheses.cz

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate 16α-hydroxyandrosterone from other components in the extract before detection.

Gas Chromatography (GC) Applications for Steroid Profiling

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the comprehensive analysis of steroid profiles in biological samples. nih.govnih.gov The high resolving power of capillary GC columns allows for the separation of closely related steroid isomers. restek.com

For the analysis of steroids, non-polar or low-polarity capillary columns, such as those with a 100% dimethylpolysiloxane stationary phase, are commonly used. restek.com The high thermal stability of these columns is necessary to elute the high-molecular-weight steroid derivatives at elevated temperatures, often exceeding 300°C. restek.com

A typical GC oven temperature program for steroid profiling starts at a lower temperature and gradually ramps up to a high final temperature to ensure the separation of a wide range of steroids with different volatilities. nih.gov

Example of GC Conditions for Steroid Analysis:

| Parameter | Value |

| Column | Capillary column (e.g., 100% dimethylpolysiloxane), 15-30 m length, 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Splitless |

| Injector Temperature | 250-280°C |

| Oven Program | Initial temp ~180°C, ramp to ~320°C |

| Detector | Mass Spectrometer (MS) |

The use of GC-MS allows for both the separation of steroids based on their retention times and their identification based on their unique mass fragmentation patterns. nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Isomer Resolution

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC, making it a powerful tool for the analysis of complex biological samples like urine and plasma. uni-muenchen.degcms.cz This technique is particularly well-suited for steroid profiling, where the separation of numerous structurally similar isomers is a major analytical challenge. gcms.cz In GCxGC, the effluent from a primary chromatographic column is subjected to a second, orthogonal separation on a column with a different stationary phase. This results in a two-dimensional chromatogram with substantially increased separation power. nih.gov

For the analysis of steroids like 16α-hydroxyandrosterone, which often co-elute with other isomers in single-dimension chromatography, GCxGC can provide the necessary resolution. gcms.cz Prior to analysis, steroids are chemically modified through derivatization to increase their volatility and thermal stability. nih.gov This typically involves the formation of trimethylsilyl (TMS) ethers from hydroxyl groups. nih.gov The enhanced separation provided by GCxGC allows for the resolution of these derivatized steroid isomers, which can then be detected and quantified by mass spectrometry. gcms.cz The structured nature of GCxGC chromatograms, where chemically similar compounds elute in specific regions of the 2D plot, further aids in the identification of unknown metabolites. nih.gov

Table 1: Illustrative GCxGC Parameters for Steroid Analysis

| Parameter | First Dimension | Second Dimension |

| Column Type | Non-polar (e.g., 5% phenyl polysilphenylene-siloxane) | Mid-polar (e.g., 50% phenyl polysiloxane) |

| Typical Length | 30 m | 1-2 m |

| Typical I.D. | 0.25 mm | 0.1-0.25 mm |

| Modulation Period | 2-8 s | N/A |

Liquid Chromatography (LC) Techniques for Direct Analysis

Liquid chromatography (LC) techniques, particularly when coupled with tandem mass spectrometry (LC-MS/MS), have become a cornerstone of clinical and research steroid analysis. nih.govnih.gov A significant advantage of LC-based methods is their ability to analyze steroids directly from biological matrices with minimal sample preparation, often requiring only protein precipitation and/or liquid-liquid or solid-phase extraction. gcms.cznih.gov Unlike GC, LC does not typically require derivatization, allowing for the analysis of both free and conjugated (e.g., glucuronide and sulfate) forms of steroids. ias.ac.inuci.edu

For 16α-hydroxyandrosterone and other C19 steroids, reversed-phase LC using C18 columns is commonly employed. nist.gov The separation is achieved by a gradient elution with a mobile phase consisting of water and an organic solvent like methanol or acetonitrile, often with additives such as formic acid to improve ionization. gcms.cz The chromatographic separation is critical, as many steroids are isobaric (have the same mass) and can only be distinguished by their retention time. nist.govnih.gov While LC offers high throughput, achieving baseline separation of all steroid isomers can be challenging and may require long gradient times or advanced column chemistries. nih.gov

Ultra-Performance Convergence Chromatography (UPC²) for C19 Steroid Separation

Ultra-Performance Convergence Chromatography (UPC²) is a novel separation technique that utilizes compressed carbon dioxide as the primary mobile phase, offering a distinct selectivity compared to traditional LC methods. annlabmed.org This technique bridges the gap between normal-phase and reversed-phase LC, providing excellent resolving power for a wide range of compounds, including structurally similar and isomeric steroids. annlabmed.orgfrontiersin.org UPC² is particularly advantageous for the analysis of hydrophobic compounds like C19 steroids. researchgate.net

The use of sub-2 µm particle columns in UPC² systems leads to high-efficiency separations with shorter analysis times compared to conventional LC. researchgate.netnih.gov For steroid analysis, UPC² has demonstrated superior selectivity and increased sensitivity over reversed-phase UPLC. researchgate.net The technique can effectively separate positional isomers and stereoisomers, which is a significant challenge in steroid analysis. frontiersin.orgwaters.com The unique elution patterns observed in UPC² can help to resolve compounds that are difficult to separate by other chromatographic means. researchgate.net This makes UPC² a promising high-throughput alternative for the comprehensive analysis of the steroid metabolome, including 16α-hydroxyandrosterone.

Mass Spectrometry (MS) Detection and Identification

Mass spectrometry is the detector of choice for steroid analysis due to its high sensitivity and selectivity. It provides information on the molecular weight and structure of the analytes, which is essential for their unambiguous identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS)

GC-MS has long been considered a "gold standard" for urinary steroid profiling due to its high chromatographic resolution and the availability of extensive mass spectral libraries for compound identification. nih.govnih.gov For the analysis of 16α-hydroxyandrosterone, samples are first subjected to enzymatic hydrolysis to cleave conjugates, followed by extraction and derivatization to form volatile TMS ethers. nih.gov In GC-MS, the derivatized steroids are separated on a capillary column and then ionized, typically by electron ionization (EI). The resulting mass spectra contain a characteristic pattern of fragment ions that serves as a molecular fingerprint for identification. nih.gov

Tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity by utilizing multiple reaction monitoring (MRM). researchgate.net In this mode, a specific precursor ion for the derivatized 16α-hydroxyandrosterone is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection method minimizes interferences from the sample matrix, allowing for accurate quantification at low concentrations. researchgate.net

Table 2: Illustrative GC-MS/MS Parameters for Derivatized 16α-Hydroxyandrosterone

| Parameter | Value |

| Derivatization Agent | N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) |

| Ionization Mode | Electron Ionization (EI) |

| Precursor Ion (m/z) | [M]+ of TMS-derivatized 16α-hydroxyandrosterone |

| Product Ion (m/z) | Characteristic fragment ion |

| Collision Energy (eV) | Optimized for specific transition |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely used technique for the targeted quantification of steroids in clinical and research settings. gcms.cznih.govnih.gov It combines the separation power of LC with the high sensitivity and specificity of tandem mass spectrometry. nih.gov For the analysis of 16α-hydroxyandrosterone, atmospheric pressure ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate protonated molecules [M+H]+. nih.gov

In the tandem mass spectrometer, MRM is used for quantification. forensicrti.org A specific precursor-to-product ion transition is monitored for 16α-hydroxyandrosterone, along with a transition for a stable isotope-labeled internal standard. forensicrti.orgresearchgate.net This approach provides excellent specificity, as it requires the analyte to have both the correct retention time and the specific mass transition. forensicrti.org The use of an internal standard corrects for any variability in sample preparation and matrix effects, ensuring high accuracy and precision. researchgate.net The lower limits of quantification for steroids using LC-MS/MS are typically in the low ng/mL to pg/mL range. endocrine-abstracts.org

Table 3: Illustrative LC-MS/MS Parameters for 16α-Hydroxyandrosterone

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) m/z | [M+H]+ for 16α-hydroxyandrosterone |

| Product Ion (Q3) m/z | Specific fragment ion |

| Dwell Time (ms) | 20-50 |

| Collision Energy (eV) | Optimized for specific transition |

High-Resolution Mass Spectrometry (HRMS) and Time-of-Flight Mass Spectrometry (TOFMS) for Accurate Mass Confirmation

High-resolution mass spectrometry (HRMS), often utilizing time-of-flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with a mass accuracy of less than 5 ppm. uci.edunih.gov This capability is invaluable for the confident identification of compounds in complex matrices and for distinguishing between molecules with very similar masses. measurlabs.com

When coupled with GCxGC, TOFMS is particularly powerful for non-targeted steroid profiling. gcms.cz The high data acquisition speed of TOFMS is well-suited to the narrow peaks produced by GCxGC. gcms.cz The accurate mass data obtained allows for the determination of the elemental composition of an unknown compound, which greatly aids in its identification. uci.edu For 16α-hydroxyandrosterone, HRMS can confirm its identity by providing an accurate mass measurement that matches its theoretical exact mass. nih.gov This is especially useful in metabolomics studies where the goal is to identify a wide range of metabolites without relying on reference standards for every compound. gcms.cz

Application of Custom Accurate Mass Libraries (AML) in Steroid Metabolome Profiling

The confident identification of metabolites in complex biological samples is a significant challenge in metabolomics. thermofisher.com To address this, custom Accurate Mass Libraries (AML) have become indispensable tools, particularly in steroid profiling. These libraries are curated collections of high-resolution, accurate mass spectra for specific compounds, which significantly enhance the reliability of metabolite identification in targeted and non-targeted screening workflows. thermofisher.comsciex.comagilent.com

An AML for steroid analysis typically contains detailed information for each compound, including accurate precursor mass, retention times, and high-resolution MS/MS fragmentation spectra. thermofisher.comfishersci.com The creation of such a library involves analyzing commercially available metabolite standards with high-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap-based systems. thermofisher.comsciex.com For instance, a library could be built using a standardized methodology where mixtures of steroid standards are analyzed by a high-resolution mass spectrometer coupled to an ultra-high-performance liquid chromatography (UHPLC) system. thermofisher.comfishersci.com

The use of AMLs offers greater confidence in identification compared to relying solely on precursor mass matching, which can often generate numerous false candidates. thermofisher.comthermofisher.com By incorporating retention time and MS/MS spectral matching, the ambiguity in identifying steroid isomers and isobars is significantly reduced. sciex.com For example, electron-activated dissociation (EAD)-based fragmentation can provide diagnostic fragments to distinguish between structurally similar steroids. sciex.com

Table 1: Components of a Custom Accurate Mass Library for Steroid Profiling

| Data Field | Description | Importance in Steroid Analysis |

| Compound Name | Standardized name of the steroid (e.g., 16α-Hydroxyandrosterone). | Ensures consistent identification. |

| Accurate Mass (m/z) | High-resolution mass-to-charge ratio of the precursor ion. | Provides high specificity for filtering potential candidates. thermofisher.com |

| Retention Time (RT) | The time at which the compound elutes from the chromatography column. | Helps to differentiate between isomers that have identical masses. thermofisher.comagilent.com |

| MS/MS Spectra | High-resolution fragmentation pattern of the precursor ion. | Offers structural information for confident identification and confirmation. thermofisher.comsciex.com |

| Isotopic Pattern | The distribution of isotopes for the compound. | Serves as an additional confirmation point for the elemental formula. sciex.com |

Integrated Steroid Profiling and Metabolomics Approaches

Comprehensive Steroid Metabolome Analysis for Characterization of Steroid Flow

Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the reference standard for steroid hormone analysis, superseding less specific methods like immunoassays. sciex.comnih.govoup.com Techniques such as gas chromatography-mass spectrometry (GC-MS) are also employed for comprehensive steroid profiling. oup.com These methods enable the creation of unique "steroid fingerprints" or signatures that reflect the activity of various steroidogenic enzymes. oup.com

By analyzing the steroid metabolome in biological fluids like serum or urine, researchers can track the conversion of precursor molecules through various enzymatic steps. nih.govoup.comoup.combirmingham.ac.uk For example, untargeted analysis of steroid production in cell models has successfully identified numerous hydroxylated metabolites, providing a more detailed picture of steroidogenic pathways. mdpi.com This comprehensive view is critical for understanding complex conditions related to steroid metabolism. nih.govoup.comoup.combirmingham.ac.uknih.gov The simultaneous quantification of a large panel of steroids from a small sample volume is particularly advantageous in pediatric and neonatal medicine. nih.govnih.gov

Table 2: Key Steroid Classes Analyzed in Comprehensive Metabolome Studies

| Steroid Class | Examples | Relevance to Steroid Flow |

| Progestogens | Progesterone, 17α-Hydroxyprogesterone | Precursors for glucocorticoids, mineralocorticoids, and androgens. |

| Androgens | Androstenedione, Testosterone (B1683101), DHEA, Androsterone | Key hormones in male development and physiology; precursors to estrogens. |

| Estrogens | Estradiol (B170435), Estrone | Primary female sex hormones. |

| Mineralocorticoids | Aldosterone, 11-Deoxycorticosterone | Regulate electrolyte and water balance. |

| Glucocorticoids | Cortisol, Cortisone | Involved in metabolism and immune response. |

| Δ5-Steroids | Pregnenolone, DHEA | Early precursors in the steroidogenic pathway. |

Development and Validation of Analytical Reference Standards for 16α-Hydroxyandrosterone

The accuracy and reliability of any quantitative analytical method heavily depend on the availability of high-purity, well-characterized reference standards. For 16α-hydroxyandrosterone, certified reference materials (CRMs) are essential for method validation, calibration, and quality control.

The development of a reference standard involves the synthesis or purification of the compound to a high degree of chemical purity. This is followed by a rigorous validation process to confirm its identity and concentration. Validation typically includes:

Structural Elucidation: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry are used to confirm the chemical structure of the compound.

Purity Assessment: Chromatographic methods (e.g., HPLC, GC) with various detectors are employed to assess the purity of the standard and identify any impurities.

Quantification: Accurate concentration is often determined by quantitative NMR (qNMR) or by mass balance, which combines results from multiple analytical techniques.

Several commercial suppliers provide 16α-hydroxyandrosterone as an analytical standard. These materials are crucial for researchers and clinical laboratories performing steroid analysis. For instance, some suppliers offer the compound specifically for use in sports drug testing and forensic toxicology. The availability of these standards ensures that measurements of 16α-hydroxyandrosterone across different laboratories are accurate and comparable.

Biological and Cellular Roles of 16α Hydroxyandrosterone Mechanistic Studies

Integration within Endogenous Steroidogenesis Pathways

The synthesis of androgens in humans proceeds primarily through two classical routes: the Δ5 and Δ4 pathways. The Δ5 pathway originates with pregnenolone and involves intermediates with a double bond at the C5-C6 position, such as dehydroepiandrosterone (B1670201) (DHEA). The Δ4 pathway involves steroids with a double bond at the C4-C5 position, such as progesterone and androstenedione. The enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴-isomerase type 2 (HSD3B2) is a critical link between these pathways, converting Δ5 steroids into their Δ4 counterparts nih.gov.

16α-hydroxyandrosterone is a downstream metabolite of these classical pathways. Its formation is predicated on the availability of precursors synthesized through these routes. A key related compound, 16α-hydroxy DHEA, is formed directly from the Δ5 steroid DHEA. This conversion is catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP3A5 in the adult liver, and by CYP3A7 in fetal tissues caymanchem.com. This 16α-hydroxylated Δ5 steroid can then be further metabolized. For instance, it can be converted to 16α-hydroxyandrostenedione, a Δ4 steroid oup.com. Androsterone (B159326) itself is derived from both pathways, and its subsequent 16α-hydroxylation represents a further metabolic step, branching off from the main androgen synthesis cascades.

The relationship can be summarized as follows:

Δ5 Pathway Precursor: Cholesterol → Pregnenolone → 17α-hydroxypregnenolone → DHEA

16α-Hydroxylation Step (Δ5): DHEA is hydroxylated to form 16α-hydroxy DHEA by CYP3A enzymes caymanchem.com.

Conversion to Δ4 Pathway: DHEA is converted to Androstenedione by HSD3B2 nih.govresearchgate.net.

Formation of Androsterone: Androstenedione is metabolized to Androsterone.

Final Hydroxylation: Androsterone can be hydroxylated to form 16α-hydroxyandrosterone.

In addition to the classical pathways, potent androgens like dihydrotestosterone (DHT) can be synthesized via an alternative or "backdoor" pathway. This pathway is crucial for normal male sexual development and bypasses the typical intermediates of androstenedione and testosterone (B1683101). In the human version of this pathway, 17α-hydroxyprogesterone is converted through a series of reductive steps to produce androsterone nih.gov. Androsterone is a central intermediate in this pathway, which is subsequently converted to 5α-androstanediol and then oxidized to DHT in peripheral tissues nih.gov.

The formation of 16α-hydroxyandrosterone does not appear to be a direct step within the backdoor pathway leading to DHT. Instead, the 16α-hydroxylation of the androsterone nucleus represents a diverging metabolic branch. By converting androsterone to 16α-hydroxyandrosterone, this process effectively removes androsterone from the precursor pool available for conversion into DHT. Therefore, rather than contributing to the synthesis of potent androgens via the backdoor pathway, the formation of 16α-hydroxyandrosterone likely serves to attenuate this pathway by diverting a key intermediate.

The synthesis of any single steroid does not occur in isolation. The enzymatic conversion of a precursor into one metabolite necessarily reduces its availability for other metabolic fates. The formation of 16α-hydroxyandrosterone and its precursors exerts such a reciprocal effect on the broader steroid network.

Furthermore, the presence of multiple steroid metabolites can lead to competitive inhibition at the active sites of steroidogenic enzymes. Steroid hormones and their metabolites are often structurally similar, allowing them to bind to the same enzymes. While direct inhibitory effects of 16α-hydroxyandrosterone on specific enzymes are not extensively documented, the principle of competitive binding is a fundamental aspect of steroid network regulation. The administration of DHEA, for example, has been shown to alter the mRNA expression levels of key steroidogenic enzymes like 3β-HSD and 17β-HSD, demonstrating the capacity of a single steroid to modulate the entire metabolic machinery nih.gov.

Enzyme-Specific Interactions (In Vitro/Mechanistic)

The biological role of 16α-hydroxyandrosterone is defined by its interactions with the enzymes that synthesize and metabolize it. In vitro studies provide mechanistic insights into the specificity and efficiency of these enzymatic reactions.

The 16α-hydroxylation of the steroid core is catalyzed by specific cytochrome P450 enzymes. In humans, members of the CYP3A subfamily are key players. Studies using human liver microsomes have identified CYP3A4, CYP3A5, and the fetal isoform CYP3A7 as being responsible for the 16α-hydroxylation of DHEA caymanchem.com.

Detailed enzymatic characterization has also been performed on microbial enzymes that exhibit high specificity for this reaction. The enzyme CYP154C3 from the bacterium Streptomyces griseus has been identified as a regio- and stereospecific steroid 16α-hydroxylase nih.gov. This enzyme demonstrates a high affinity for various steroid substrates, including androstenedione and DHEA. The strong binding affinity is supported by low apparent equilibrium dissociation constant (Kd) values, which were determined to be less than 8 μM for multiple steroid substrates. This indicates a catalytic pocket well-suited for accommodating steroids nih.gov. While this is a bacterial enzyme, it serves as a valuable model for understanding the kinetics of stereo- and regiospecific steroid hydroxylation.

Once formed, hydroxylated steroids can serve as substrates for other enzymes. For example, a study on the related compound 16β-hydroxyandrostenedione showed that it could be metabolized by CYP19A1 (aromatase), although with a lower catalytic efficiency compared to its non-hydroxylated counterpart, androstenedione nih.gov. This suggests that 16α-hydroxylated androgens could potentially undergo further conversions, such as aromatization or reduction by hydroxysteroid dehydrogenases (HSDs). For instance, various 17β-HSD enzymes are responsible for the interconversion of 17-keto and 17-hydroxy steroids, such as converting androsterone into 5α-androstane-3α,17β-diol nih.gov.

| Substrate | Parameter | Value | Reference |

|---|---|---|---|

| Δ4-Androstene-3,17-dione | Km (μM) | 31.9 ± 9.1 | nih.gov |

| kcat (s-1) | 181 ± 4.5 | nih.gov | |

| kcat/Km (μM-1s-1) | 5.6 | nih.gov | |

| Various Steroids (e.g., Testosterone, Progesterone, DHEA) | Apparent Kd (μM) | < 8 | nih.gov |

The ability of 16α-hydroxyandrosterone to directly modulate the activity of other steroidogenic enzymes (e.g., as an allosteric activator or inhibitor) is not well-established in the scientific literature. However, general principles of enzyme kinetics in steroid metabolism suggest potential for modulatory effects.

Steroidogenic enzymes often handle a range of structurally similar substrates. As a result, metabolites like 16α-hydroxyandrosterone can act as competitive inhibitors for enzymes that process their precursor molecules. For example, the presence of 16α-hydroxyandrosterone could theoretically compete with androsterone or androstenedione for the active sites of HSDs or other metabolizing enzymes, thereby slowing the rate of conversion of these other substrates.

Studies have shown that various endogenous steroids can have complex cooperative (activating) or inhibitory effects on CYP3A-mediated steroid hydroxylation, with effects varying between different CYP3A isoforms nih.gov. While 16α-hydroxyandrosterone was not specifically tested in these assays, this finding highlights the potential for intricate cross-talk and modulation within the steroid metabolic network, where one metabolite can influence the processing of another.

Receptor Binding and Cellular Signaling (In Vitro/Mechanistic)

The cellular actions of 16α-hydroxyandrosterone, like other steroid hormones, are predicated on its interaction with intracellular receptors and the subsequent modulation of signaling pathways and gene expression. Mechanistic studies, primarily conducted in vitro, have begun to elucidate these interactions, although direct research on 16α-hydroxyandrosterone is limited. Insights are often drawn from studies on structurally related compounds, providing a framework for its potential biological activities.

In Vitro Investigations of Steroid Receptor Affinity and Activation Profiles

The binding affinity and activation potential of 16α-hydroxyandrosterone for various steroid receptors are critical determinants of its physiological function. While comprehensive data for this specific compound remains scarce, studies on closely related molecules offer valuable perspectives.

Research into the progesterone receptor (PR) has shown that hydroxylation at the 16α-position can be compatible with receptor binding and activation. For instance, 16α-hydroxyprogesterone, a metabolic precursor, has been demonstrated to bind to both isoforms of the human progesterone receptor (PR-A and PR-B) and function as an agonist researchgate.netnih.gov. This suggests that the 16α-hydroxy group does not preclude interaction with the ligand-binding domain of the progesterone receptor. Further supporting this, affinity labeling studies have utilized derivatives like 16α-bromoacetoxyprogesterone to covalently bind to the human uterine progesterone receptor, indicating that the 16α position is accessible within the receptor's binding pocket nih.gov.

Regarding the androgen receptor (AR), the introduction of substituents at the 16-position appears to significantly influence binding affinity. Studies on 16-methyl-5α-androstane derivatives have revealed that the presence of a 16α-methyl group substantially diminishes the binding affinity for the androgen receptor when compared to their 16β-methyl counterparts nih.gov. While a methyl group is different from a hydroxyl group, this finding suggests that the stereochemistry at the C16 position is a crucial factor for AR interaction, and a substituent in the alpha orientation may be less favorable for high-affinity binding. Furthermore, the related steroid metabolite 16β-hydroxyandrostenedione has been characterized as a weak agonist for the human androgen receptor, implying that 16-hydroxylated androgens may generally exhibit lower androgenic potency nih.gov.

| Compound | Receptor | Finding | Implication for 16α-Hydroxyandrosterone |

|---|---|---|---|

| 16α-Hydroxyprogesterone | Progesterone Receptor (PR-A & PR-B) | Acts as an agonist for both isoforms. researchgate.netnih.gov | Suggests potential for interaction with the progesterone receptor. |

| 16α-Bromoacetoxyprogesterone | Progesterone Receptor | Used as an affinity label, indicating accessibility of the 16α position in the binding pocket. nih.gov | Supports the possibility of the 16α-hydroxy group being accommodated by the progesterone receptor. |

| 16α-Methyl-5α-androstane derivatives | Androgen Receptor | Substantially decreased binding affinity compared to 16β-isomers. nih.gov | Suggests that 16α-substitution may lead to a weaker binding affinity for the androgen receptor. |

| 16β-Hydroxyandrostenedione | Androgen Receptor | Characterized as a weak agonist. nih.gov | Implies that 16-hydroxylated androgens may have attenuated androgenic activity. |

Excretion and Elimination of 16α Hydroxyandrosterone and Its Metabolites

Renal Excretion Mechanisms of 16α-Hydroxyandrosterone and Conjugates

The renal excretion of 16α-hydroxyandrosterone and its conjugated forms is a multi-step process. Steroids are inherently lipophilic molecules, and to be efficiently eliminated via the urine, they must undergo metabolic conversions to increase their water solubility. nih.gov This typically involves phase I reactions, which introduce or expose functional groups, followed by phase II conjugation reactions. nih.gov The resulting water-soluble conjugates, primarily glucuronides and sulfates, are then filtered from the blood by the kidneys and excreted in the urine.

Studies have shown that the vast majority of steroid metabolites are excreted in conjugated forms. For instance, following the administration of radiolabeled androstenedione, a precursor to 16α-hydroxyandrosterone, a significant increase in the urinary excretion of its metabolites, including androsterone (B159326), was observed in their conjugated forms. nih.gov Research on cortisol metabolites has also provided insights into the differential excretion rates of steroid conjugates. Glucuronide conjugates are generally excreted more rapidly than sulfate (B86663) conjugates. nih.govdocumentsdelivered.com This is attributed to the different chemical properties and renal handling of these two types of conjugates.

The renal clearance of steroid conjugates involves specific transport mechanisms across the renal tubules. Due to their negative charge at physiological pH, steroid sulfates and glucuronides cannot passively diffuse across cell membranes and rely on transporters for their efflux into the urine. cas.cz ATP-binding cassette (ABC) transporters are known to mediate the efflux of these conjugates. cas.cz

Role of Conjugation in Enhancing Water Solubility and Facilitating Excretion

Conjugation is the pivotal step in preparing 16α-hydroxyandrosterone and other steroid metabolites for urinary excretion. The two primary forms of conjugation for steroids are glucuronidation and sulfation. cas.cz These processes, occurring mainly in the liver, attach glucuronic acid or a sulfate group to the steroid molecule, respectively. nih.govcas.cz

The addition of these highly polar groups dramatically increases the water solubility of the lipophilic steroid core. This transformation is essential because the kidneys are much more efficient at eliminating water-soluble compounds from the bloodstream. Unconjugated steroids, being lipid-soluble, would be readily reabsorbed back into the blood from the renal tubules.

Table 1: Comparison of Steroid Conjugation Pathways

| Feature | Glucuronidation | Sulfation |

| Primary Function | Inactivation and excretion of hormones. cas.cz | Serves as a reservoir for active steroids and has its own biological functions. cas.cz |

| Reversibility | Generally irreversible. cas.cz | Reversible through the action of sulfatases. cas.cz |

| Excretion Rate | Generally faster than sulfated conjugates. nih.govdocumentsdelivered.com | Generally slower than glucuronidated conjugates. nih.govdocumentsdelivered.com |

| Molecular Change | Addition of a glucuronic acid moiety. | Addition of a sulfate group. |

Glucuronidation is considered the main mechanism for controlling the levels and biological activity of unconjugated hormones, with glucuronides being the primary excretion products. cas.cz Sulfation, on the other hand, not only prepares steroids for excretion but also creates a pool of steroid sulfates that can be reactivated by sulfatases in various tissues. cas.cz Studies on 19-hydroxyandrostenedione, a structurally related steroid, have shown that it undergoes conjugation with both glucuronic acid and sulfuric acid, with the sulfate-like conjugate being the major urinary metabolite. nih.gov

Influential Biochemical and Physiological Factors on Excretion Profiles

The excretion profile of 16α-hydroxyandrosterone and its metabolites is not static and can be influenced by a variety of biochemical and physiological factors. These factors can alter the rate of steroid metabolism, the pattern of conjugation, and the efficiency of renal clearance.

One of the most significant factors is the metabolic state of the individual. Conditions such as obesity, type 2 diabetes, and Cushing's syndrome are associated with altered steroid metabolism and excretion. nih.gov For instance, the urinary steroid metabolome in patients with Cushing's syndrome is characterized by an excessive excretion of glucocorticoid metabolites. nih.gov

Genetic variations also play a crucial role in determining individual differences in steroid excretion. Polymorphisms in the genes encoding enzymes involved in steroid metabolism, such as the UGT2B17 gene which is responsible for the glucuronidation of testosterone (B1683101), can lead to significant inter-individual and inter-ethnic differences in urinary steroid profiles. wada-ama.org Individuals with a deletion of the UGT2B17 gene exhibit a lower excretion of testosterone glucuronide. wada-ama.org

Table 2: Factors Influencing Steroid Excretion Profiles

| Factor | Influence on Excretion Profile |

| Metabolic State | Conditions like obesity and Cushing's syndrome can alter the overall steroid output and metabolite ratios. nih.gov |

| Genetics | Variations in genes for metabolizing enzymes (e.g., UGT2B17) can lead to different excretion patterns between individuals and ethnic groups. wada-ama.org |

| Age and Sex | Steroid production and metabolism change throughout the lifespan and differ between males and females. nih.gov |

| Disease States | Disorders of adrenal steroid biosynthesis can lead to unique urinary steroid "fingerprints" that are diagnostic for specific conditions. nih.gov |

Furthermore, age and sex are known to influence steroid metabolism and excretion. For example, the production of androgens and their metabolites changes significantly during puberty and continues to evolve throughout life. nih.gov Research has also indicated that chronic administration of androgens can lead to an enhanced clearance of urinary steroids. researchgate.net

Research Gaps and Future Directions in 16α Hydroxyandrosterone Studies

Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Mechanisms

The complete biosynthetic pathway of 16α-hydroxyandrosterone is not fully characterized, presenting a significant knowledge gap. While it is known to be a downstream metabolite of DHEA, the specific enzymes responsible for the 16α-hydroxylation of adrenal androgens in human tissues are not definitively identified. The synthesis of adrenal androgens like DHEA involves enzymes such as cytochrome P450 17A1 (CYP17A1) and 3β-hydroxysteroid dehydrogenase (HSD3B2), with regulation primarily driven by adrenocorticotropic hormone (ACTH). However, the precise enzymatic steps leading to the 16α-hydroxylated form of androsterone (B159326) remain an area of active investigation.

Future research should focus on identifying and characterizing the human cytochrome P450 (CYP) enzymes or other hydroxylases that exhibit specificity for the 16α-position of androsterone or its precursors. Studies on bacterial enzymes, such as CYP154C3 from Streptomyces griseus, have demonstrated regio- and stereospecific 16α-hydroxylation of various steroids, suggesting that similar enzymatic functions may exist in humans. Identifying these enzymes is the first step; subsequent research must unravel the mechanisms that regulate their expression and activity. This includes investigating hormonal control, tissue-specific expression patterns, and the influence of genetic polymorphisms on the production of 16α-hydroxyandrosterone. A deeper understanding of these regulatory networks is crucial for comprehending the physiological significance of this steroid metabolite.

Development of Novel and More Sensitive Analytical Methodologies

Accurate and sensitive measurement of 16α-hydroxyandrosterone in biological matrices is essential for clinical and research applications. Historically, steroid hormone analysis has evolved from immunoassays to more specific and sensitive techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, challenges remain, particularly in detecting the low concentrations of 16α-hydroxyandrosterone typically found in circulation and tissues. Immunoassays, while convenient, can suffer from a lack of specificity due to cross-reactivity with structurally similar steroids.

The future of 16α-hydroxyandrosterone analysis lies in the development of ultra-sensitive analytical methods. Advanced LC-MS/MS techniques with improved sample preparation and derivatization strategies are needed to enhance detection limits and throughput. Furthermore, novel approaches such as digital microfluidics show promise for analyzing steroid profiles from very small sample volumes, like those obtained from core-needle biopsies, which could provide more accurate insights into tissue-specific steroid levels. The development of non-invasive methods, such as urinary steroidomics using ultra-high performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS), offers a powerful tool for comprehensive steroid profiling and could be further optimized for 16α-hydroxyandrosterone. Establishing robust, validated, and standardized assays will be critical for harmonizing data across different laboratories and advancing clinical research.

| Analytical Technique | Advantages | Disadvantages | Future Directions |

| Immunoassays (e.g., ELISA) | High throughput, cost-effective | Potential for cross-reactivity, lower specificity | Development of highly specific monoclonal antibodies |

| Gas Chromatography-Mass Spectrometry (GC-MS) | High specificity and sensitivity | Requires derivatization, complex sample preparation | Miniaturization and automation of sample processing |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High specificity, sensitivity, and multiplexing capability | Matrix effects, higher instrument cost | Improved ionization techniques, simplified sample preparation |

| Digital Microfluidics | Requires very small sample volumes, automation potential | Emerging technology, limited widespread adoption | Integration with mass spectrometry for tissue-specific analysis |

| Urinary Steroidomics (UHPLC-HRMS) | Non-invasive, comprehensive profiling | Complex data analysis, requires extensive validation | Expansion of metabolite libraries and standardization of methods |

Advanced Mechanistic Characterization of Cellular and Molecular Interactions

A significant gap in our knowledge is the precise cellular and molecular mechanism of action of 16α-hydroxyandrosterone. The biological activities of androgens are generally mediated through binding to the androgen receptor (AR), which then acts as a transcription factor to regulate gene expression. However, it is unknown whether 16α-hydroxyandrosterone acts as an agonist or antagonist of the AR, or if it interacts with other steroid receptors. Furthermore, the potential for non-genomic actions, which are rapid cellular effects not mediated by gene transcription, has not been explored for this specific metabolite.

Future research must be directed towards a detailed characterization of the interaction between 16α-hydroxyandrosterone and its molecular targets. This includes receptor binding assays to determine its affinity for the AR and other nuclear receptors. Cellular studies using reporter gene assays can elucidate its functional activity as a transcriptional regulator. Moreover, investigating its impact on downstream signaling pathways and protein expression will provide a clearer picture of its biological role. It is also crucial to explore whether 16α-hydroxyandrosterone undergoes further metabolism within target cells and whether its metabolites possess unique biological activities.

Comparative Biochemical Insights Across Diverse Biological Systems

The presence and physiological role of 16α-hydroxyandrosterone across different species are largely unknown. Comparative endocrinology provides valuable insights into the evolution and function of hormonal systems. While urinary steroid profiling has been used to monitor reproductive and stress hormones in wildlife, such as the giant panda, specific data on 16α-hydroxyandrosterone is lacking. Understanding how the synthesis and function of this steroid may differ across various animal models can shed light on its fundamental biological importance.

Future studies should undertake broad comparative steroidomics to map the presence and relative abundance of 16α-hydroxyandrosterone and related metabolites across a diverse range of vertebrate species. This could reveal species-specific metabolic pathways and physiological roles. For instance, identifying animal models that naturally produce high levels of this steroid could provide powerful systems for investigating its function in vivo. Such comparative approaches may uncover conserved functions or highlight unique adaptations in steroid metabolism and signaling.

Integration with Systems Biology and Multi-Omics Approaches for Comprehensive Understanding

The future in this area involves applying a multi-omics framework to cells or tissues treated with 16α-hydroxyandrosterone.

Transcriptomics can identify the genes whose expression is regulated by this steroid.

Proteomics can reveal changes in protein abundance and post-translational modifications, providing insights into its functional consequences.

Metabolomics can map the metabolic fate of 16α-hydroxyandrosterone and its impact on broader metabolic pathways.

Integrating these datasets through bioinformatics will be crucial for constructing comprehensive models of 16α-hydroxyandrosterone action. This approach will not only clarify its mechanism of action but also help in identifying potential biomarkers for diseases where its metabolism may be altered, ultimately paving the way for new diagnostic and therapeutic strategies.

| Omics Approach | Application to 16α-Hydroxyandrosterone Research | Potential Insights |

| Genomics | Genome-Wide Association Studies (GWAS) | Identify genetic variants in biosynthetic enzymes or receptors that influence 16α-hydroxyandrosterone levels or action. |

| Transcriptomics | RNA-sequencing of cells/tissues after exposure | Characterize the gene networks and pathways regulated by 16α-hydroxyandrosterone. |

| Proteomics | Mass spectrometry-based analysis of protein changes | Identify protein effectors and biomarkers of 16α-hydroxyandrosterone activity. |

| Metabolomics | Steroid profiling in response to stimuli or in disease states | Elucidate the metabolic pathways of 16α-hydroxyandrosterone and its impact on the broader metabolome. |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 16α-hydroxyandrosterone in biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high specificity and sensitivity. Key steps include:

- Sample Preparation : Solid-phase extraction (SPE) using C18 columns to isolate steroids from serum or plasma matrices .

- Chromatographic Separation : Utilize reverse-phase columns (e.g., C18) with gradient elution to resolve 16α-hydroxyandrosterone from structurally similar metabolites .

- Validation : Assess precision (intra-/inter-day CV <15%), accuracy (spiked recovery 85–115%), and lower limits of quantification (LLOQ ≤ 1 ng/mL) to meet FDA/EMA guidelines .

- Challenges : Cross-reactivity in immunoassays (e.g., ELISA) with other 16α-hydroxylated steroids necessitates confirmation via LC-MS/MS .

Q. How should researchers prepare serum samples to minimize degradation of 16α-hydroxyandrosterone during storage?

- Methodological Answer :

- Collection : Use clot activator tubes for serum separation within 30–60 minutes post-collection to prevent enzymatic degradation .

- Storage : Aliquot samples into cryovials and store at -80°C. Avoid repeated freeze-thaw cycles (max 2–3 cycles) to preserve stability .

- Additives : Include protease inhibitors (e.g., aprotinin) in plasma samples to inhibit enzymatic cleavage of steroid conjugates .

Q. What are the critical considerations for validating antibody-based assays (e.g., ELISA) for 16α-hydroxyandrosterone?

- Methodological Answer :

- Specificity : Test cross-reactivity against structurally related steroids (e.g., androstenedione, DHEA sulfate) using competitive binding assays; acceptable cross-reactivity should be <5% .

- Matrix Effects : Validate with diluted serum (1:10–1:20) to mitigate interference from proteins or lipids. Parallelism testing (serial dilution vs. standard curve) ensures accuracy .

- Calibration : Use deuterated internal standards (e.g., d4-16α-hydroxyandrosterone) to correct for ion suppression in MS-based workflows .

Advanced Research Questions

Q. How can researchers optimize the alkaline hydrolysis step during 16α-hydroxyandrosterone synthesis to improve yield and purity?

- Methodological Answer :

- Reaction Conditions : Use controlled alkaline hydrolysis (e.g., 0.1M NaOH at 25°C for 24 hours) to selectively cleave the 6β,19-epoxy group without degrading the 16α-hydroxyl moiety .

- Catalysts : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

- Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate intermediates. Confirm purity via NMR (e.g., δ 3.6 ppm for 16α-OH proton) .

Q. What strategies resolve discrepancies in reported biological half-lives of 16α-hydroxyandrosterone across in vitro and in vivo studies?

- Methodological Answer :

- Meta-Analysis : Pool data from studies using standardized protocols (e.g., ISO 5725) and stratify by model systems (e.g., hepatocytes vs. whole liver perfusion) to identify variability sources .

- Kinetic Modeling : Apply compartmental models to account for tissue-specific metabolism (e.g., hepatic vs. renal clearance) and protein binding differences .

- Assay Harmonization : Cross-validate results using orthogonal methods (e.g., LC-MS vs. radiometric assays) to rule out technical artifacts .

Q. What experimental design considerations are crucial for comparing in vivo and in vitro metabolism of 16α-hydroxyandrosterone?

- Methodological Answer :

- Model Selection : Use primary human hepatocytes for in vitro studies to mirror human hepatic metabolism. For in vivo, select rodent models with humanized cytochrome P450 enzymes (e.g., CYP3A4-transgenic mice) .

- Endpoint Analysis : Measure both phase I (hydroxylation) and phase II (glucuronidation) metabolites in plasma and urine. Use stable isotope tracers (e.g., ¹³C-16α-hydroxyandrosterone) to track metabolic pathways .

- Data Normalization : Adjust for organ weight/body surface area when extrapolating in vitro clearance rates to in vivo models .

Q. How can researchers address contradictory data on the receptor-binding affinity of 16α-hydroxyandrosterone in nuclear receptor assays?

- Methodological Answer :

- Assay Optimization : Use full-length receptor constructs (vs. ligand-binding domains) in reporter gene assays to capture co-regulator interactions .

- Control Compounds : Include known agonists/antagonists (e.g., dihydrotestosterone for androgen receptors) to validate assay sensitivity .

- Statistical Reconciliation : Apply Bayesian hierarchical models to integrate conflicting data, accounting for lab-specific variables (e.g., cell line drift, ligand purity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.